Usp7-IN-4

Description

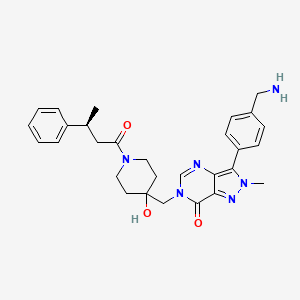

Structure

3D Structure

Properties

Molecular Formula |

C29H34N6O3 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3S)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m0/s1 |

InChI Key |

DGHAUZFDWIZFRM-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5 |

Canonical SMILES |

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Pathological Roles of Usp7 in Disease Pathogenesis

Dysregulation of USP7 Expression and Activity in Human Diseases

Aberrant expression and activity of USP7 have been observed in a wide range of human diseases. USP7 is frequently found to be overexpressed in numerous malignancies compared to normal tissues. This includes a variety of solid tumors and hematological cancers, where elevated USP7 levels are often associated with disease progression and unfavorable outcomes. harvard.eduidrblab.netguidetopharmacology.orgciteab.comnih.gov

Mechanisms of Aberrant USP7 Upregulation

The mechanisms driving aberrant USP7 upregulation in disease are multifaceted. While the precise triggers can vary depending on the disease context, potential mechanisms include gene amplification, transcriptional activation, and post-transcriptional regulation. USP7 gene amplification has been observed in some cancers, contributing to increased expression. Additionally, dysregulation of signaling pathways and transcription factors can lead to enhanced transcription of the USP7 gene. Alterations in microRNA profiles or other non-coding RNAs may also impact USP7 mRNA stability and translation, further contributing to elevated protein levels.

USP7's Contribution to Oncogenesis and Tumor Progression

USP7 plays a significant role in the initiation and progression of cancer through its ability to stabilize key proteins involved in cell cycle control, apoptosis, DNA repair, and epigenetic regulation. By deubiquitinating and protecting these substrates from proteasomal degradation, USP7 can promote uncontrolled cell proliferation, survival, and genomic instability. harvard.eduguidetopharmacology.org

Correlation of USP7 Overexpression with Tumor Aggressiveness and Prognosis

Here is a summary of the correlation between USP7 overexpression and prognosis in various cancers based on the search results:

| Cancer Type | Correlation with Prognosis | Reference(s) |

| Multiple Myeloma | Poorer survival | harvard.edu |

| Glioma | Poor survival | harvard.edu |

| Ovarian Cancer | Poor overall survival | harvard.edu |

| Prostate Cancer | Increased aggressiveness | harvard.edu |

| Breast Cancer | Poor prognosis | harvard.edu |

| Cervical Cancer | Worse survival | harvard.edu |

| Colorectal Cancer | Worse survival | harvard.eduguidetopharmacology.org |

| Lung Squamous Cell Carcinoma | Poor prognosis | guidetopharmacology.org |

| Lung Large Cell Carcinoma | Poor prognosis | guidetopharmacology.org |

| Hepatocellular Carcinoma | Poor overall survival | idrblab.netnih.gov |

| Chronic Lymphocytic Leukemia | Poor survival (implied) | |

| Non-Small Cell Lung Cancer | Varied (context-dependent) | harvard.edu |

Involvement in Specific Malignancies

USP7 is implicated in the pathogenesis of a wide spectrum of specific malignancies:

Chronic Lymphocytic Leukemia (CLL): USP7 is overexpressed in CLL and its inhibition can induce apoptosis and growth arrest, even in cells with TP53 mutations.

Multiple Myeloma: Elevated levels of USP7 are observed in multiple myeloma and correlate with poorer survival. USP7 contributes to the survival of myeloma cells by stabilizing proteins like DNMT1 and NEK2. harvard.eduidrblab.net

Glioma: USP7 overexpression is linked to glioma progression and poor survival, partly due to its role in stabilizing MDM2 and MDMX. harvard.edu

Neuroblastoma: USP7 overexpression is associated with tumor aggressiveness in neuroblastoma. USP7 inhibitors have shown antitumor activity in preclinical models, affecting proteins like p53 and MYCN.

Colorectal Cancer: USP7 is overexpressed in colorectal cancer and is positively associated with worse patient survival. It can regulate pathways like Wnt/β-catenin signaling. harvard.eduguidetopharmacology.org

Prostate Cancer: High USP7 expression is correlated with increased tumor aggressiveness and invasion in prostate cancer. USP7 can stabilize proteins like PTEN (leading to nuclear exclusion) and EZH2. harvard.edu

Ovarian Cancer: USP7 is highly expressed in ovarian cancer and its increased expression is associated with poor prognosis and lymphatic invasion. USP7 can promote the viability and invasion of ovarian cancer cells. harvard.eduidrblab.net

Lung Carcinomas: USP7 is overexpressed in non-small cell lung cancer (NSCLC) and can be correlated with poor outcomes, although its role can be context-dependent. harvard.edu USP7 inhibition has shown effectiveness in lung cancer models, including paclitaxel-resistant lines.

Cervical Cancer: USP7 is overexpressed in cervical cancer and is positively correlated with poor survival. It plays a role in maintaining the DNA damage response. harvard.edu

Hepatocellular Carcinoma: USP7 expression is significantly higher in hepatocellular carcinoma tissues and is associated with tumor growth, invasion, and poor survival. idrblab.netnih.gov

T-cell Acute Lymphoblastic Leukemia (T-ALL): USP7 has been suggested to have a pro-oncogenic role in T-ALL, although mutations affecting USP7 have also been observed in pediatric leukemias, suggesting a context-specific role.

USP7's contribution to these malignancies often involves the stabilization of key oncoproteins and regulators, including MDM2 and MDMX (negative regulators of p53), EZH2 (involved in epigenetic silencing), MYCN (a transcription factor), DNMT1 and UHRF1 (DNA methyltransferases), FGFR1 (a receptor tyrosine kinase), and proteins involved in DNA damage repair and cell cycle control. harvard.eduguidetopharmacology.org

Role in Tumor Immune Evasion Mechanisms

USP7 also contributes to tumor immune evasion, allowing cancer cells to escape destruction by the immune system. USP7 can modulate the function of immune cells and regulate the expression of immune checkpoint molecules. It has been shown to enhance the immunosuppressive functions of regulatory T cells (Tregs) by stabilizing proteins like Foxp3 and Tip60, which are essential for Treg survival and function. harvard.edu USP7 is also highly expressed in M2-type tumor-associated macrophages (TAMs), and its inhibition can promote their reprogramming towards the more anti-tumoral M1 phenotype. Furthermore, USP7 can influence the expression of programmed death-ligand 1 (PD-L1), an immune checkpoint molecule that helps tumor cells evade T cell killing. USP7 has been reported to regulate PD-L1 stability in some cancers, and its inhibition can reduce PD-L1 levels, potentially enhancing the efficacy of immunotherapy.

Emerging Roles of USP7 in Other Disease Contexts

Association with Neurodegenerative Disorders

Protein homeostasis, maintained by sophisticated quality control mechanisms, is fundamental for cellular function, particularly in the nervous system pnas.org. Perturbations in protein homeostasis, leading to misfolding and aggregation (proteotoxicity), are significant contributors to the pathogenesis of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD) pnas.orgplos.org.

Research indicates that USP7 is involved in the regulation of protein quality control pathways that defend against proteotoxicity pnas.org. Studies using Caenorhabditis elegans models of SOD1-linked ALS identified the USP7 ortholog as a suppressor of proteotoxicity in the nervous system, with this action conserved in Drosophila and mammalian cells pnas.org. USP7 appears to influence protein quality control through the SMAD2 transcription modulator of the transforming growth factor β pathway, which is involved in activating autophagy and enhancing the clearance of misfolded proteins pnas.org. USP7 deubiquitinates the E3 ubiquitin ligase NEDD4L, which typically mediates the degradation of SMAD2 pnas.org. Inhibition of USP7 has been shown to protect against proteotoxicity in mammalian neurons pnas.org. SMAD2 dysregulation has been observed in the nervous systems of ALS patients, suggesting the involvement of this USP7-regulated pathway in the pathophysiology of neurodegenerative diseases pnas.org.

Furthermore, USP7 has been linked to other aspects relevant to neurodegenerative conditions. Pathogenic variants in the USP7 gene have been identified in individuals with a neurodevelopmental disorder characterized by developmental delay, intellectual disability, and neurological anomalies nih.govresearchgate.net. USP7 is reported to function in the endosomal protein recycling pathway, and pathogenic variants in USP7 can lead to altered endosomal F-actin polymerization and dysregulated protein recycling nih.gov. USP7 also regulates the stability of c-Myc, a function essential for maintaining neuronal stem cell fate mdpi.com.

In the context of Parkinson's disease, USP7 has been identified as a regulator of FBXO7 (PARK15), a protein associated with early-onset familial PD plos.orgnih.gov. USP7 positively regulates the stability of FBXO7 through Lys48-linked deubiquitination and was found to mitigate endoplasmic reticulum (ER) stress-induced cytotoxicity and apoptosis by preventing FBXO7 proteasomal degradation plos.orgnih.gov. The functional relationship between FBXO7 and USP7 may play a crucial role in ER stress-induced apoptosis and the pathogenesis of PD plos.orgnih.gov.

While USP7's involvement in neurodegenerative disorders through these mechanisms is being investigated, specific detailed research findings focusing solely on the effects or role of the chemical compound Usp7-IN-4 within the pathogenesis of neurodegenerative disorders were not available in the provided search results. However, as a USP7 inhibitor, Usp7-IN-4 is a tool compound that could potentially be used to explore the therapeutic implications of targeting USP7 in these conditions.

Involvement in Viral Infection Pathogenesis

USP7 was the first DUB identified to be associated with viral infection, highlighting its central role in the viral life cycle mdpi.comnih.gov. Viruses have evolved mechanisms to target and usurp the function of host cellular machinery, including USP7, to their advantage, promoting viral survival and replication nih.gov. USP7 interacts with numerous proteins from various viruses, making it the most targeted DUB by viral proteins nih.gov.

USP7's involvement in viral infection pathogenesis includes stabilizing key viral proteins and modulating host immune responses acs.orgnih.govfrontiersin.org. For example, USP7 deubiquitinates and stabilizes the Herpes Simplex Virus-1 (HSV-1) regulatory protein ICP0, which facilitates both lytic and latent viral infection acs.org. In Epstein-Barr virus (EBV) infected cells, the EBNA1 protein competes for binding to USP7, disrupting USP7's ability to stabilize cellular proteins like p53, which supports viral persistence, immune evasion, and oncogenesis acs.org. USP7 also interacts with proteins from other herpesviruses, such as LANA from Kaposi's sarcoma associated herpesvirus (KSHV), enhancing latent viral DNA replication frontiersin.org.

Beyond stabilizing viral proteins, USP7 also impacts host antiviral immunity, particularly the interferon (IFN) signaling pathway frontiersin.orgnih.gov. While some studies suggest a positive regulatory effect of certain DUBs on IFN signaling, USP7 has been reported to act as a negative regulator of type I IFN-mediated antiviral activity frontiersin.orgnih.gov. USP7 physically interacts with Suppressor of Cytokine Signaling 1 (SOCS1) and enhances its stability through deubiquitination, which in turn restricts IFN-I-induced activation of the JAK-STAT1 signaling pathway nih.gov. Viral infection can up-regulate USP7 protein levels, potentially as a mechanism for viral immune evasion by inhibiting the host IFN-I response nih.gov. Small-molecule inhibitors of USP7 have been shown to inhibit SOCS1 expression and enhance IFN-I antiviral efficacy nih.gov.

USP7 also regulates innate immune responses by controlling the stability of proteins like MyD88, a crucial adaptor for Toll-like receptors involved in sensing pathogens frontiersin.org. USP7 promotes the deubiquitination and stability of MyD88, thereby enhancing proinflammatory signaling frontiersin.org. Inhibition of USP7 activity in mice has been shown to increase susceptibility to bacterial infection, indicating a role for USP7 in host defense frontiersin.org.

USP7 has also been found to interact with the Merkel cell polyomavirus (MCPyV) large T-antigen (LT), enhancing the binding of LT to the viral origin of replication asm.org. Depending on the cellular context, this interaction can result in the negative regulation of viral DNA replication asm.org.

Molecular Mechanisms of Usp7 Action and the Modulatory Effects of Usp7 in 4

Enzymatic Deubiquitinating Activity of USP7

USP7 functions as a cysteine protease, utilizing a catalytic mechanism to cleave the isopeptide bond linking ubiquitin to a substrate protein or to another ubiquitin molecule within a polyubiquitin (B1169507) chain. acs.orgcore.ac.uk This enzymatic activity is crucial for reversing the ubiquitination process, which is primarily mediated by a cascade of E1, E2, and E3 enzymes. frontiersin.orgfrontiersin.orgrsc.org

Substrate Binding and Deubiquitination Process

The catalytic core domain of USP7, spanning residues 208–560, adopts a characteristic right-hand shape composed of 'thumb', 'finger', and 'palm' subdomains. nih.govacs.orgrsc.org The 'finger' subdomain is primarily involved in ubiquitin binding, while the catalytic triad (B1167595) (Cys223, His464, and Asp481) resides in a cleft between the 'thumb' and 'palm' domains. nih.govacs.org

The proposed catalytic mechanism of USP7 involves two key steps: acylation and deacylation. acs.org Initially, USP7 binds to the ubiquitinated substrate, which can induce conformational changes in the enzyme. frontiersin.org In its apo form, the catalytic triad of USP7 is often misaligned, adopting an inactive conformation. mdpi.comlife-science-alliance.orgpnas.org Upon ubiquitin binding, a conformational change, particularly involving the switching loop, leads to the rearrangement of the catalytic triad into a catalytically competent state. mdpi.comlife-science-alliance.orgpnas.orgresearchgate.net

The acylation step begins with the formation of a Michaelis complex. acs.org A proton is transferred from the catalytic Cys223 to the imidazole (B134444) ring of His464, forming an ion-pair state. acs.org The thiolate of Cys223 then performs a nucleophilic attack on the carbonyl carbon of the C-terminal Gly76 of ubiquitin, resulting in the formation of a thiohemiketal intermediate. acs.org This step breaks the isopeptide bond, releasing the deubiquitinated substrate and forming a covalent acyl-enzyme intermediate. acs.org

In the deacylation step, a water molecule is deprotonated by His464, and the resulting hydroxide (B78521) attacks the carbonyl carbon of Gly76, generating a thiodiolate intermediate. acs.org The collapse of this intermediate leads to the protonation of the sulfur atom of Cys223, releasing the ubiquitin unit and regenerating the free enzyme. acs.org

USP7 has been shown to preferentially cleave Lys48-linked ubiquitin chains, which are commonly associated with proteasomal degradation, over Lys63-linked chains, which are often involved in signaling and other non-degradative functions. frontiersin.orgnih.gov

Regulation of USP7 Activity by Intramolecular and Intermolecular Factors

The activity of USP7 is tightly regulated through multiple mechanisms, including intramolecular interactions, post-translational modifications, and protein-protein interactions. nih.govresearchgate.net

Intramolecular regulation involves domain reorganization and active site rearrangement. nih.gov The C-terminal region of USP7 (residues 560–1102), particularly the UBL domains and a disordered C-terminal tail (residues 1084–1102), plays a crucial role in activating the catalytic domain. biorxiv.orgfrontiersin.orgmdpi.comacs.orgpnas.orgresearchgate.netresearchgate.net The C-terminal tail can bind to an activation cleft in the catalytic domain, stabilizing its catalytically competent conformation and enhancing ubiquitin cleavage activity. acs.orgresearchgate.net The UBL domains, arranged in a "2–1–2" configuration (UBL-12, UBL-3, and UBL-45), also contribute to the cooperative interaction with the catalytic core and facilitate ubiquitin binding. acs.org UBL-45 is sufficient for USP7 self-activation, while UBL-123 provides binding sites for substrate partners. acs.org

Post-transcriptional modifications, such as phosphorylation and ubiquitination, can further tune USP7 activity and its affinity for substrates. nih.govresearchgate.net

Intermolecular regulation involves interactions with other proteins. nih.govresearchgate.net For example, USP7 activity can be enhanced by interacting partners like GMP synthetase (GMPS). core.ac.ukresearchgate.net These interactions can induce structural rearrangements or allosterically modulate USP7's catalytic efficiency. core.ac.ukresearchgate.netresearchgate.net

Key Protein Substrates and Binding Partners of USP7

USP7 interacts with and deubiquitinates a wide array of proteins, influencing their stability and function in diverse cellular pathways. nih.govfrontiersin.orgmdpi.com Over 70 binding partners and potential substrates have been identified, including tumor suppressors, oncoproteins, viral proteins, and epigenetic modulators. mdpi.com

Identification and Characterization of Direct Deubiquitination Targets

Direct deubiquitination targets of USP7 are proteins from which USP7 removes ubiquitin chains, typically leading to their stabilization and protection from proteasomal degradation. frontiersin.orgfrontiersin.orgpatsnap.com Key examples include:

p53: A critical tumor suppressor protein involved in cell cycle regulation, DNA repair, and apoptosis. nih.govmdpi.compatsnap.comfrontiersin.org USP7 can deubiquitinate and stabilize p53, particularly under cellular stress conditions like DNA damage. nih.govfrontiersin.org

MDM2: An E3 ubiquitin ligase that targets p53 for degradation. nih.govfrontiersin.orgrsc.orgmdpi.compatsnap.com Under normal conditions, USP7 preferentially deubiquitinates and stabilizes MDM2, leading to lower p53 levels. nih.govnih.gov This creates a complex regulatory loop between USP7, MDM2, and p53. nih.govmdpi.compatsnap.com

PTEN: A tumor suppressor involved in the PI3K-AKT-mTOR pathway. frontiersin.orgacs.orgpnas.org USP7 modulates PTEN by antagonizing its nuclear localization, leading to its inactivation. acs.org

FOXO4: A transcription factor involved in apoptosis and cell cycle arrest. nih.govpnas.orgwikipedia.org

UHRF1 and DNMT1: Proteins involved in DNA methylation and epigenetic gene silencing. nih.govacs.orgnih.govnih.gov USP7 stabilizes UHRF1 and DNMT1, facilitating their recruitment to specific DNA sites. nih.govacs.org

ICP0: An immediate-early protein from Herpes Simplex Virus-1. nih.govacs.orgnih.gov USP7 interacts with ICP0, preventing its auto-ubiquitination and degradation, which facilitates viral infection. nih.gov

NF-κB p65: A subunit of the NF-κB transcription factor, a master regulator of the immune response and inflammation. acs.orgpnas.orgmdpi.comnih.gov USP7 deubiquitinates NF-κB p65, increasing its stability and promoting the transcription of target genes. pnas.orgnih.gov

Identification and characterization of these targets often involve techniques such as affinity purification coupled with mass spectrometry and ubiquitination assays. researchgate.net

Non-Catalytic Interactions and Their Functional Implications

For instance, the TRAF-like domain at the N-terminus of USP7 (residues 52–205) serves as a major substrate-binding site, recognizing proteins containing a conserved "P/AxxS" motif, such as p53 and MDM2. acs.orgfrontiersin.orgnih.govresearchgate.net The UBL domains, particularly UBL-123, also provide binding sites for substrate partners sharing a "KxxxK" motif. acs.org Different substrates can bind to distinct sites on USP7, allowing for the regulation of different biological pathways. nih.gov

Non-catalytic interactions can also be crucial for scaffolding protein complexes. researchgate.net While USP7 is primarily known for substrate stabilization via removal of K48 polyubiquitin chains, it can also deubiquitinate E3 ubiquitin ligases, allowing them to mediate ubiquitination of their substrates. frontiersin.org

Some interactions may not directly involve deubiquitination but are important for recruiting USP7 to specific cellular locations or complexes where its catalytic activity is required for other substrates. researchgate.net For example, USP7 associates with chromatin and components of Polycomb Repressive Complexes, influencing histone ubiquitination and gene expression. nih.govwikipedia.org

Modulation of Fundamental Cellular Pathways by USP7 and the Impact of Usp7-IN-4

USP7's deubiquitinating activity and its interactions with numerous substrates allow it to modulate a wide range of fundamental cellular pathways. These include DNA damage response, cell cycle control, epigenetic regulation, immune response, and viral infection. nih.govbiorxiv.orgfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com

USP7's influence on the p53-MDM2 axis is a prime example of its impact on cell fate decisions, particularly in response to DNA damage and in cancer development. nih.govmdpi.compatsnap.comfrontiersin.org By regulating the stability of both p53 and MDM2, USP7 fine-tunes the balance between cell cycle arrest, apoptosis, and survival. nih.govpatsnap.com

USP7 also plays a role in DNA repair pathways, including nucleotide excision repair and translesion synthesis, by stabilizing key proteins like Rad18, Claspin, UVSSA, and ERCC6. acs.orgfrontiersin.org In epigenetic regulation, USP7 stabilizes proteins involved in DNA methylation and histone modification, such as DNMT1, UHRF1, PHF8, and LSD1, thereby influencing gene expression patterns. nih.govacs.orgfrontiersin.org

In the immune system, USP7 modulates the activity of transcription factors like NF-κB and stabilizes FOXP3, a critical factor for regulatory T cells, impacting inflammatory responses and immune evasion. acs.orgmdpi.compnas.orgmdpi.comnih.gov

The compound Usp7-IN-4 is a small molecule that modulates USP7 activity. nih.gov Inhibitors of USP7, such as Usp7-IN-4, are being investigated for their therapeutic potential, particularly in cancer. rsc.orgmdpi.compatsnap.compatsnap.comscispace.com By inhibiting USP7, these compounds can lead to the destabilization and degradation of its substrates, such as MDM2, which in turn can lead to the stabilization of p53 and the induction of p53-dependent apoptosis in cancer cells. rsc.orgmdpi.compatsnap.comnih.govscispace.com

Beyond the p53 pathway, USP7 inhibitors can impact other pathways modulated by USP7. For example, inhibiting USP7 can affect epigenetic regulation by destabilizing epigenetic modifiers. scispace.com It can also influence the immune microenvironment by impairing the function of regulatory T cells and potentially promoting anti-tumor immune responses. mdpi.comnih.govpatsnap.comscispace.com Studies suggest that USP7 inhibitors can also potentiate the activity of other therapeutic agents, such as DNA-damaging agents and inhibitors of pathways like PI3K. scispace.com

The mechanism of action of some USP7 inhibitors involves binding to the catalytic domain, either covalently modifying the catalytic cysteine or binding allosterically to stabilize an inactive conformation and prevent ubiquitin binding. patsnap.compatsnap.com Noncovalent inhibitors can bind to allosteric sites, interfering with the proper positioning of ubiquitin. patsnap.com

The impact of Usp7-IN-4, as a USP7 inhibitor, on these cellular pathways is generally expected to be the reversal or modulation of the effects mediated by USP7's deubiquitinating activity on its various substrates. This can lead to decreased stability of proteins stabilized by USP7 and subsequent downstream effects on the pathways they regulate.

Here is a summary of key USP7 substrates and their associated pathways:

| Substrate | Associated Pathways | Effect of USP7 on Substrate | References |

| p53 | Cell Cycle Control, Apoptosis, DNA Repair | Stabilization | nih.govmdpi.compatsnap.comfrontiersin.org |

| MDM2 | p53 Pathway, Protein Degradation | Stabilization | nih.govfrontiersin.orgrsc.orgmdpi.compatsnap.com |

| PTEN | PI3K-AKT-mTOR Pathway, Tumor Suppression | Modulation (Nuclear Localization) | frontiersin.orgacs.orgpnas.org |

| FOXO4 | Apoptosis, Cell Cycle Arrest | Stabilization | nih.govpnas.orgwikipedia.org |

| UHRF1 | DNA Methylation, Epigenetic Regulation | Stabilization | nih.govacs.orgnih.govnih.gov |

| DNMT1 | DNA Methylation, Epigenetic Regulation | Stabilization | nih.govacs.orgnih.govnih.gov |

| ICP0 | Viral Infection (HSV-1) | Stabilization | nih.govacs.orgnih.gov |

| NF-κB p65 | Immune Response, Inflammation, Transcription | Stabilization | acs.orgpnas.orgmdpi.comnih.gov |

| FOXP3 | Immune Response, Regulatory T Cell Function | Stabilization | acs.orgmdpi.comnih.gov |

| Rad18 | DNA Damage Bypass | Stabilization | acs.org |

| Claspin | DNA Damage Response | Stabilization | acs.orgfrontiersin.org |

| UVSSA | Transcription-Coupled Nucleotide Excision Repair | Stabilization | acs.orgfrontiersin.org |

| ERCC6 | Transcription-Coupled Nucleotide Excision Repair | Stabilization | acs.org |

| PHF8 | Epigenetic Regulation, Cell Growth, Proliferation | Stabilization | nih.govacs.org |

| LSD1 | Epigenetic Regulation, p53 Signaling | Stabilization | nih.govacs.org |

| RNF168 | DNA Damage Signaling | Stabilization | acs.org |

| Axin | Wnt/β-Catenin Signaling | Stabilization | acs.org |

| n-Myc | Oncogenesis (Neuroblastoma) | Deubiquitination | frontiersin.orgacs.org |

| TRRAP | c-Myc Regulation | Stabilization | frontiersin.orgacs.org |

| TAZ | Cell Proliferation, Migration, Invasion (Hippo pathway independent) | Stabilization | researchgate.net |

| SIRT7 | Gluconeogenesis | Deubiquitination | nih.gov |

| Cyclin F | Cell Cycle Control | Regulation (Interaction shown) | aging-us.com |

| EZH2 | NF-κB/PD-L1 Signaling (in cervical cancer) | Upregulation (Indirect effect of USP7) | mdpi.com |

| DICER | DNA Damage Response | Reduction (Indirect effect of USP7) | mdpi.com |

This table summarizes some of the key substrates and pathways influenced by USP7 based on the provided search results.

The p53/MDM2 Axis and Usp7-IN-4's Influence

The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest, apoptosis, and senescence in response to cellular stress, including DNA damage frontiersin.orgfrontiersin.org. The activity of p53 is tightly controlled by the E3 ubiquitin ligases MDM2 and MDMX, which mediate p53 ubiquitination and subsequent proteasomal degradation nih.govnih.govfrontiersin.org. USP7 plays a complex and pivotal role in regulating this axis.

Under normal, unstressed conditions, USP7 has a higher affinity for MDM2 and MDMX than for p53 nih.gov. USP7 deubiquitinates and stabilizes both MDM2 and MDMX proteins, protecting them from degradation nih.govnih.govmdpi.comfrontiersin.org. This stabilization of MDM2 and MDMX is crucial for maintaining low levels of p53 in healthy cells, as MDM2 and MDMX promote p53 ubiquitination and degradation nih.govmdpi.com. Research indicates that USP7 directly binds to and stabilizes MDM2 and MDMX through its deubiquitinating activity frontiersin.org.

While USP7 preferentially interacts with MDM2 and MDMX under normal conditions, it is also capable of directly deubiquitinating p53 nih.govscienceopen.com. This direct interaction and deubiquitination can contribute to p53 stabilization nih.gov. However, the interplay between USP7's effects on MDM2/MDMX and p53 determines the ultimate fate of p53. Following DNA damage, a switch can occur where USP7's preference shifts towards deubiquitinating p53 frontiersin.orgfrontiersin.org. This switch is influenced by various regulatory proteins and post-translational modifications of USP7 frontiersin.orgfrontiersin.org.

Given USP7's role in stabilizing the p53 negative regulators MDM2 and MDMX, inhibition of USP7 by compounds like Usp7-IN-4 leads to the destabilization and degradation of MDM2 and MDMX nih.govnih.gov. This reduction in MDM2 and MDMX levels consequently decreases the ubiquitination of p53, leading to p53 stabilization and activation nih.govnih.govresearchgate.net. The activation of p53 by USP7 inhibition can induce p53-dependent cell cycle arrest and apoptosis nih.govnih.gov. This mechanism highlights how Usp7-IN-4, by inhibiting USP7, can restore or enhance p53 tumor suppressor function, particularly in cancers where the p53 pathway is inactivated by MDM2/MDMX overexpression or hyperactivity nih.govpatsnap.com.

Research findings support this mechanism. Studies have shown that USP7 inhibition promotes the degradation of MDM2 and MDMX, leading to the activation of p53 signaling and subsequent cell cycle arrest and apoptosis in various cancer cell lines nih.govnih.gov. For example, inhibition of USP7 has demonstrated efficacy in preclinical models by activating p53 nih.govnih.gov.

Direct Deubiquitination of p53 by USP7

DNA Damage Response (DDR) and Genome Stability Maintenance by USP7 and Usp7-IN-4

USP7 is a critical regulator of the DNA Damage Response (DDR), a complex network of pathways that detect, signal, and repair DNA lesions to maintain genome stability frontiersin.orgnih.govfrontiersin.org. USP7 influences various aspects of the DDR by regulating the stability of key proteins involved in cell cycle checkpoints, DNA replication, and DNA repair pathways frontiersin.orgnih.govfrontiersin.org. Usp7-IN-4, by inhibiting USP7, impacts these DDR processes.

Cell cycle checkpoints are crucial for halting the cell cycle in the presence of DNA damage, allowing time for repair before replication or division frontiersin.org. USP7 regulates the stability of several checkpoint proteins. For instance, USP7 deubiquitinates and stabilizes Claspin, an adapter protein essential for the ATR-Chk1 signaling pathway, a key branch of the DDR that regulates cell cycle arrest and DNA replication in response to DNA damage frontiersin.orgacs.orgnih.govnih.gov. By stabilizing Claspin, USP7 contributes to the proper activation of the ATR-Chk1 checkpoint acs.orgnih.gov.

USP7 also regulates the stability of CHFR (Checkpoint with Forkhead and Ring domains), a mitotic checkpoint protein that delays entry into metaphase in response to mitotic stress frontiersin.orgacs.org. USP7 binds to and regulates CHFR stability, influencing cell cycle progression frontiersin.org.

The modulation of these checkpoint proteins by USP7 means that Usp7-IN-4, as a USP7 inhibitor, can affect cell cycle control in response to DNA damage. Inhibition of USP7 can lead to the destabilization of Claspin and CHFR, potentially impairing checkpoint activation and affecting cell cycle progression under genotoxic stress frontiersin.orgacs.orgnih.govnih.gov.

USP7 is involved in regulating multiple DNA repair pathways, which are essential for correcting different types of DNA lesions frontiersin.orgnih.govfrontiersin.org.

Nucleotide Excision Repair (NER): USP7 plays a role in NER, a pathway that removes helix-distorting lesions like those caused by UV radiation nih.govfrontiersin.org. It stabilizes proteins like XPC (Xeroderma pigmentosum complementation group C protein), which is involved in damage recognition and initiating NER frontiersin.orgnih.gov. USP7 also interacts with UVSSA (UV-sensitive syndrome-associated gene protein) to control the stability of CSB (Cockayne syndrome protein B) following DNA damage, further linking USP7 to transcription-coupled NER frontiersin.orgnih.gov.

Double-Strand Break (DSB) Repair: DSBs are highly cytotoxic lesions repaired primarily by Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) jci.orgnih.gov. USP7 is involved in DSB repair by stabilizing proteins such as MDC1 (Mediator of DNA damage checkpoint 1), which is crucial for the recruitment of repair factors to damage sites jci.orgnih.govmdpi.com. USP7 also stabilizes RNF168 and RNF169, E3 ubiquitin ligases that control access of DDR proteins to chromatin at DSB sites nih.govtandfonline.com.

DNA Damage Bypass: USP7 also influences DNA damage tolerance pathways, such as translesion synthesis (TLS), which allow replication forks to bypass DNA lesions acs.orgresearchgate.net. USP7 regulates the stability of Rad18, a key regulator of DNA damage tolerance and PCNA ubiquitination, which is essential for recruiting TLS polymerases acs.orgresearchgate.net. USP7 also stabilizes HLTF (Helicase-like transcription factor), which is involved in error-free bypass replication nih.govnih.gov.

The broad involvement of USP7 in these repair pathways indicates that Usp7-IN-4's inhibition of USP7 can compromise genome stability. By destabilizing key repair proteins, Usp7-IN-4 can impair the efficiency of NER, DSB repair, and DNA damage bypass frontiersin.orgacs.orgnih.govnih.govresearchgate.netjci.orgnih.govmdpi.comtandfonline.com. This can lead to an accumulation of DNA damage, which can contribute to the cytotoxic effects observed with USP7 inhibitors, particularly in cancer cells that are already under replication stress or have compromised repair mechanisms nih.govresearchgate.net. Research has shown that USP7 inhibition can disrupt homologous recombination repair and lead to increased DNA damage nih.govresearchgate.net.

Summary of USP7 Substrates in DDR and Repair:

| Substrate Protein | Role in DDR/Repair Pathway | Effect of USP7 on Substrate | Impact of USP7 Inhibition (by Usp7-IN-4) | Relevant Pathway(s) |

| Claspin | Adapter for ATR-Chk1 signaling, cell cycle arrest | Stabilizes | Destabilization, impaired checkpoint | Cell Cycle Checkpoint, DNA Replication |

| CHFR | Mitotic checkpoint | Stabilizes | Destabilization, potential cell cycle effects | Cell Cycle Checkpoint |

| XPC | Damage recognition in NER | Stabilizes | Destabilization, impaired NER | Nucleotide Excision Repair (NER) |

| UVSSA | Regulates CSB stability in TC-NER | Stabilizes UVSSA | Destabilization of UVSSA/CSB, impaired TC-NER | Transcription-Coupled NER (TC-NER) |

| MDC1 | Recruitment of repair factors to DSBs | Stabilizes | Destabilization, impaired DSB repair | Double-Strand Break (DSB) Repair (HR, NHEJ) |

| RNF168 | Controls access of DDR proteins to chromatin | Stabilizes | Destabilization, impaired DSB repair signaling | DSB Repair |

| RNF169 | Controls access of DDR proteins to chromatin | Stabilizes | Destabilization | DSB Repair |

| Rad18 | Regulator of DNA damage tolerance, PCNA ubiquitination | Stabilizes | Destabilization, impaired TLS | DNA Damage Bypass (Translesion Synthesis - TLS) |

| HLTF | Error-free bypass replication | Stabilizes | Destabilization, impaired bypass replication | DNA Damage Bypass |

(Note: This table is intended to be interactive, allowing sorting and filtering, if the platform supports it.)

Modulation of DNA Damage Signaling Factors (e.g., RNF168, MDC1, Rad18)

USP7 plays a significant role in the DNA damage response (DDR) by regulating the stability of key proteins involved in DNA repair pathways. Research indicates that USP7 is essential for maintaining the stability of RNF168, MDC1, and Rad18 acs.orgresearchgate.netresearchgate.netfrontiersin.orgportlandpress.com.

Specifically, USP7 deubiquitinates and stabilizes RNF168, a crucial E3 ubiquitin ligase that promotes ubiquitin-dependent DNA damage signaling and the formation of repair foci at DNA lesions acs.orgresearchgate.netfrontiersin.orgportlandpress.com. By preventing RNF168's poly-ubiquitylation and subsequent proteasomal degradation, USP7 promotes ubiquitin conjugation at DNA double-strand breaks (DSBs), which is necessary for the recruitment of downstream repair factors like 53BP1 and BRCA1 researchgate.netportlandpress.com.

USP7 also influences the recruitment of the MDC1 complex to DNA lesions and is involved in stabilizing MDC1 itself acs.orgfrontiersin.orgportlandpress.com. MDC1 acts as a mediator of DNA damage checkpoints and is important for the recruitment of other DNA repair proteins frontiersin.org.

Furthermore, USP7 is essential for maintaining the stability of Rad18 researchgate.netfrontiersin.orgportlandpress.com. Rad18 is a key regulator of the DNA damage bypass pathway, particularly in regulating the monoubiquitination of PCNA (Proliferating Cell Nuclear Antigen) acs.orgresearchgate.netfrontiersin.org. USP7's regulation of Rad18 stability impacts translesion synthesis (TLS) and the elongation of nascent DNA strands following UV irradiation researchgate.netfrontiersin.org.

Given that Usp7-IN-4 is a USP7 inhibitor, its action is expected to counteract the stabilizing effects of USP7 on these DDR proteins. Inhibition of USP7 by compounds like Usp7-IN-4 would likely lead to decreased stability and potentially reduced levels of RNF168, MDC1, and Rad18. This could impair ubiquitin-dependent DNA damage signaling, the recruitment of repair factors, and DNA damage tolerance mechanisms, potentially sensitizing cancer cells to DNA-damaging agents.

Immunomodulatory Functions of USP7 and Effects of Usp7-IN-4

USP7 significantly influences the anti-tumor immune response by modulating various immune cell subsets and checkpoint molecules mdpi.comresearchgate.net. Inhibition of USP7 has emerged as a promising strategy in cancer immunotherapy mdpi.com.

Regulation of Regulatory T Cells (Tregs) via Foxp3 Stabilization

USP7 plays a critical role in the function and survival of regulatory T cells (Tregs) by deubiquitinating and stabilizing the key transcriptional regulator Foxp3 acs.orgmdpi.comfrontiersin.orgdovepress.comnih.gov. Stable expression of Foxp3 is indispensable for the development and suppressive capacity of Treg cells frontiersin.orgnih.gov.

USP7 removes ubiquitin modifications from Foxp3, preventing its proteasomal degradation and thereby maintaining high levels of Foxp3 protein in Tregs frontiersin.orgnih.gov. This stabilization leads to the formation of Foxp3 dimers that bind to DNA and influence the transcription of genes related to Treg function, including the activation of anti-inflammatory genes like CTLA4 and IL-10, and the inhibition of pro-inflammatory genes like IL-2 and IFN-γ mdpi.com.

Inhibition of USP7, as would occur with Usp7-IN-4, has been shown to decrease Foxp3 protein expression and impair the immunosuppressive function of Treg cells in vitro and in vivo frontiersin.orgdovepress.comnih.gov. Studies using USP7 inhibitors have demonstrated a reduction in Treg populations and a decrease in their ability to suppress immune responses dovepress.com. This suggests that Usp7-IN-4, by inhibiting USP7, could reduce Treg-mediated immunosuppression within the tumor microenvironment, thereby enhancing anti-tumor immunity.

Influence on Tumor-Associated Macrophage (TAM) Polarization

Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and can exhibit distinct phenotypes, broadly classified as pro-inflammatory M1-like and immunosuppressive M2-like macrophages frontiersin.orgmdpi.com. USP7 inhibition has been shown to influence the polarization state of TAMs mdpi.comresearchgate.netfrontiersin.orgnih.gov.

USP7 inhibition promotes the polarization of TAMs towards the pro-inflammatory M1 phenotype mdpi.comresearchgate.netfrontiersin.orgnih.gov. M1 macrophages are associated with anti-tumor activity, including the secretion of pro-inflammatory cytokines frontiersin.orgmdpi.com. Conversely, M2 macrophages tend to promote tumor growth, angiogenesis, and immune suppression frontiersin.orgmdpi.com.

Studies using USP7 inhibitors like P5091 have demonstrated an increase in the proportion of M1 macrophages and the M1/M2 ratio within the tumor microenvironment researchgate.netnih.gov. This shift in polarization is associated with the activation of anti-tumor immune responses nih.gov. The mechanism may involve the activation of pathways such as the p38 MAPK pathway frontiersin.orgnih.gov.

Therefore, Usp7-IN-4, by inhibiting USP7, is expected to induce a shift in TAM polarization from the immunosuppressive M2 phenotype towards the pro-inflammatory M1 phenotype. This reprogramming of TAMs could contribute to a more favorable immune environment for anti-tumor responses.

Modulation of Programmed Death-Ligand 1 (PD-L1) Expression

The programmed death-ligand 1 (PD-L1) is an immune checkpoint protein expressed on tumor cells and other immune cells that interacts with PD-1 on T cells to suppress anti-tumor immunity bioinformation.netresearchgate.net. The relationship between USP7 and PD-L1 expression appears complex and may be context-dependent.

Some research indicates a positive correlation between USP7 expression and PD-L1 levels in certain cancer types, suggesting that USP7 can stabilize PD-L1 through deubiquitination nih.govfrontiersin.orgresearchgate.net. In these contexts, inhibiting USP7 could lead to decreased PD-L1 expression, potentially enhancing T cell-mediated killing of cancer cells nih.govresearchgate.net.

However, other studies using specific USP7 inhibitors, such as P5091, have reported an increase in PD-L1 expression in tumor cells or the tumor microenvironment after treatment mdpi.comnih.govthno.org. This observation suggests that in some settings, USP7 inhibition might indirectly upregulate PD-L1 through compensatory mechanisms or effects on other signaling pathways mdpi.comthno.org. This increase in PD-L1 expression following USP7 inhibition has led to investigations into combination therapies involving USP7 inhibitors and anti-PD-1 antibodies to potentially achieve synergistic anti-tumor effects mdpi.comnih.govthno.org.

Given these varied findings, the specific effect of Usp7-IN-4 on PD-L1 expression may depend on the cancer type and the specific cellular context. Further research would be needed to fully elucidate how Usp7-IN-4 modulates PD-L1 levels.

Epigenetic Regulation by USP7 and the Role of Usp7-IN-4

USP7 is also involved in epigenetic regulation, particularly through its interactions with DNA methyltransferases acs.org.

Interaction with DNA Methyltransferases (e.g., DNMT1, UHRF1)

USP7 regulates DNA methylation patterns by interacting with key proteins involved in this process, such as DNA methyltransferase 1 (DNMT1) and Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) acs.orgoncotarget.com.

UHRF1 is a multidomain protein crucial for the maintenance of DNA methylation during replication oncotarget.com. It recognizes and binds to hemimethylated CpG sites and recruits DNMT1 to these sites, ensuring that methylation patterns are accurately propagated to newly synthesized DNA strands oncotarget.com. USP7 interacts with both UHRF1 and DNMT1, and this interaction facilitates their recruitment to methylated or hemimethylated DNA, thereby promoting epigenetic gene silencing acs.org.

By stabilizing or regulating the activity of UHRF1 and DNMT1, USP7 contributes to the maintenance of DNA methylation patterns, including the hypermethylation of tumor suppressor genes, which is a common epigenetic alteration in cancer acs.org.

Control of Histone Modifiers (e.g., EZH2, LSD1, PHF8, TIP60)

USP7 plays a significant role in epigenetic regulation by interacting with and stabilizing several proteins involved in maintaining epigenetic modifications of chromatin, including histone modifiers. nih.govnih.gov

The modulation of these histone modifiers by USP7, and potentially by Usp7-IN-4 through USP7 inhibition, highlights a mechanism by which USP7 influences chromatin structure and gene expression, impacting various cellular processes, including tumorigenesis.

Other Oncogenic and Tumor Suppressive Signaling Pathways Modulated by USP7 and Usp7-IN-4

USP7's deubiquitinating activity impacts numerous signaling pathways beyond histone modification, influencing the stability and function of key proteins involved in cell growth, survival, and death. acs.org Usp7-IN-4, as a USP7 inhibitor, would be expected to modulate these pathways by disrupting USP7's regulatory effects on its substrates.

WNT/β-catenin Signaling Pathway

USP7 acts as a negative regulator of the Wnt/β-catenin signaling pathway. acs.orgnih.govmdpi.com This pathway is crucial for embryonic development and tissue homeostasis, but its abnormal activation is linked to various cancers. mdpi.commdpi.com USP7 directly interacts with Axin, a key scaffolding protein in the β-catenin destruction complex, through its TRAF domain. nih.govmdpi.com By deubiquitinating and stabilizing Axin, USP7 promotes the degradation of β-catenin, thereby repressing Wnt/β-catenin signaling. nih.govmdpi.com Genetic ablation or pharmacological inhibition of USP7 has been shown to robustly increase Wnt/β-catenin signaling. nih.govresearchgate.net This suggests that Usp7-IN-4, by inhibiting USP7, would lead to decreased Axin stability, increased β-catenin levels, and consequently, activation of the Wnt/β-catenin pathway. nih.govresearchgate.net

NOTCH Signaling Pathway (e.g., NOTCH1, JMJD3)

USP7 cooperates with the NOTCH signaling pathway, particularly NOTCH1, to drive oncogenic programs in certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL). frontiersin.orgnih.govsonar.chbiorxiv.orgnih.gov USP7 interacts with NOTCH1 and stabilizes its levels through deubiquitination. frontiersin.orgnih.govsonar.chnih.gov USP7 also binds to and stabilizes the histone demethylase JMJD3 (JmjC Domain-Containing Protein 3), which is a NOTCH1 interactor. frontiersin.orgnih.govsonar.chbiorxiv.orgnih.gov This interaction between USP7, NOTCH1, and JMJD3 influences gene expression and promotes leukemia growth. frontiersin.orgnih.govsonar.chbiorxiv.orgnih.gov Inhibition of USP7 leads to decreased levels of NOTCH1 and JMJD3 and a reduction in the transcriptional levels of NOTCH1 targets, blocking cancer cell growth. sonar.chbiorxiv.orgnih.gov This indicates that Usp7-IN-4 would likely suppress the NOTCH signaling pathway by destabilizing NOTCH1 and JMJD3.

PI3K-AKT-mTOR Pathway (e.g., PTEN, FOXO)

The PI3K-AKT-mTOR pathway is a critical signaling cascade involved in cell proliferation, survival, and growth, and is frequently activated in cancer. thno.orgfrontiersin.org USP7 modulates this pathway by regulating the stability and localization of key components, including the tumor suppressor PTEN and FOXO transcription factors. patsnap.comnih.govresearchgate.netnih.gov

Therefore, Usp7-IN-4, by inhibiting USP7, would be expected to impact the PI3K-AKT-mTOR pathway by influencing PTEN localization and the phosphorylation and localization of FOXO transcription factors.

c-Myc/N-Myc Pathway

The Myc family proteins, including c-Myc and N-Myc, are potent transcription factors frequently amplified and contributing to cancer formation. frontiersin.orgnih.govfrontiersin.org USP7 is involved in regulating the stability of both c-Myc and N-Myc. frontiersin.orgnih.govfrontiersin.org

Thus, Usp7-IN-4, by inhibiting USP7, would likely lead to decreased stability and expression of both c-Myc and N-Myc, impacting their downstream transcriptional programs and cellular processes.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammatory responses and is involved in tumor development and progression. mdpi.comfrontiersin.orgresearchgate.net USP7 regulates NF-κB signaling through both direct and indirect mechanisms. acs.orgmdpi.comfrontiersin.orgresearchgate.net

USP7 can directly deubiquitinate NF-κB or indirectly regulate it by deubiquitinating upstream factors, such as IκB (Inhibitor of κB). acs.orgmdpi.comfrontiersin.orgresearchgate.net IκB typically sequesters NF-κB in the cytoplasm, preventing its activation. frontiersin.org By stabilizing IκBα, USP7 inhibition can block the NF-κB signaling pathway. frontiersin.org USP7 has also been shown to deubiquitinate and stabilize MyD88, an adaptor protein upstream of p65 in the TLR-NF-κB pathway, thereby positively regulating the expression of pro-inflammatory cytokines. frontiersin.org Additionally, USP7 can activate the canonical NF-κB pathway through the stabilization of MEK2. mdpi.comresearchgate.net

Inhibition of USP7 has been determined to inhibit the expression of LPS-induced NF-κB target genes. frontiersin.org Therefore, Usp7-IN-4 would be expected to suppress NF-κB signaling by affecting the ubiquitination status and stability of NF-κB pathway components like IκBα and MyD88.

Summary of USP7 and Usp7-IN-4 Modulation of Signaling Pathways

| Signaling Pathway | Key Substrates/Components Modulated by USP7 | Effect of USP7 on Substrate Stability/Activity | Predicted Effect of Usp7-IN-4 (USP7 Inhibition) |

|---|---|---|---|

| Histone Modifiers | EZH2, LSD1, PHF8, TIP60 | Stabilizes | Destabilization, altered activity |

| WNT/β-catenin | Axin | Stabilizes Axin (Negative regulator of pathway) | Destabilizes Axin (Activates pathway) |

| NOTCH | NOTCH1, JMJD3 | Stabilizes | Destabilization, decreased pathway activity |

| PI3K-AKT-mTOR | PTEN, FOXO | Affects PTEN localization, inhibits FOXO via Akt phosphorylation | Restores PTEN nuclear localization, promotes FOXO dephosphorylation/nuclear localization |

| c-Myc/N-Myc | c-Myc, N-Myc | Stabilizes | Destabilization, decreased expression |

| NF-κB | NF-κB, IκBα, MyD88, MEK2 | Stabilizes NF-κB, IκBα, MyD88, MEK2 | Destabilizes, suppresses pathway activity |

Detailed Research Findings

Research findings underscore the critical role of USP7 in these pathways. For instance, studies in T-ALL have shown that USP7 inhibition significantly blocks cell growth in vitro and in vivo, accompanied by downregulation of NOTCH1. frontiersin.orgnih.govsonar.chnih.gov In melanoma, USP7 has been found to act as an oncogene through mediating the PI3K/AKT/FOXO pathways, and its loss of function inhibits cell proliferation and promotes apoptosis. nih.gov Pharmacological inhibition of USP7 has been shown to suppress the Warburg effect and tumor growth in pancreatic cancer by regulating c-Myc stability. nih.gov Furthermore, USP7 inhibition has demonstrated antitumor activity in neuroblastoma, leading to decreased N-Myc and EZH2 levels. nih.gov The impact of USP7 inhibition on the NF-κB pathway has been observed in various contexts, including the suppression of NF-κB activation in multiple myeloma cells. frontiersin.org

These findings collectively illustrate the multifaceted involvement of USP7 in regulating key cellular signaling networks and highlight the potential of USP7 inhibitors like Usp7-IN-4 as tools to dissect these mechanisms and potentially for therapeutic intervention.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Usp7-IN-4 | 131750089 |

| USP7 | Q93009 |

| EZH2 | Q15910 |

| LSD1 | O60260 |

| PHF8 | Q9C007 |

| TIP60 | Q92993 |

| β-catenin | P35222 |

| NOTCH1 | P46531 |

| JMJD3 | O15054 |

| PTEN | P60484 |

| FOXO1 | Q12778 |

| FOXO3a | O43526 |

| FOXO4 | P98194 |

| c-Myc | P01106 |

| N-Myc | P04626 |

| NF-κB (p65) | Q04206 |

| IκBα | P25963 |

| Axin | O15169 |

| MyD88 | Q99872 |

| MEK2 | P36507 |

| Ubiquitin | P62988 |

| MDM2 | Q00987 |

| p53 | P04637 |

| Axin1 | O15169 |

| GSK3β | F8W6E1 |

| CDK1 | P06493 |

| CDK6 | Q00534 |

| p27kip1 | P46527 |

| NEK2 | Q08345 |

| IKKβ | Q9Y6K1 |

| TRAF6 | Q9Y4K3 |

| UHRF1 | Q96PZ5 |

| DNMT1 | P26358 |

| HDAC1 | Q13547 |

| G9a | Q96KP1 |

| TRIM33 | Q7Z4V2 |

| c-Cbl | P22681 |

| TRRAP | Q14847 |

| Usp7-IN-1 | 71278663 |

| P5091 | 44222196 |

| P22077 | 53479881 |

| GNE-6776 | 10325260 |

| Almac4 | 135581610 |

| HBX41108 | 53479881 |

| HBX19818 | 53479881 |

| HBX28258 | 53479881 |

| GNE-6640 | 10325259 |

| MYCN | P04198 |

| Fbw7 | Q969P5 |

| MyD88 | Q99872 |

| SPOP | Q969T7 |

| CYLD | Q9NQC7 |

| OTUD4 | Q15005 |

| HSCARG | Q9BRJ2 |

| MEK2 | P36507 |

| PP1α | P62136 |

| AKT | P31749 |

| Beclin-1 | Q14459 |

| eIF2α | P05196 |

| METAP1 | P30461 |

| METAP2 | P50579 |

| PRKAB1 | Q9P174 |

| CASP7 | P55210 |

| PPP2R3A | Q16537 |

| ATP6V0C | P61421 |

| PEX11B | O00568 |

| p27kip1 | P46527 |

| MDK | P13207 |

| USP11 | Q9UNE6 |

| ARID1A | O14449 |

| SDC2 | P34816 |

| TRIM32 | Q13049 |

| USP12 | Q8TF07 |

| USP14 | Q9UBH5 |

| USP28 | Q7L540 |

| USP36 | Q13091 |

| USP22 | Q9UHQ7 |

| USP37 | Q14698 |

| USP47 | Q96K76 |

| ICP0 | P10151 |

| EBNA1 | P13283 |

| Chfr | Q96PE1 |

| Claspin | Q9H1A4 |

| ATR | Q13586 |

| Chk1 | Q16716 |

| Rb | P06400 |

| UBL12 | Q9Y4K3 |

| PPM1G | Q9Y2P5 |

| XPC | Q01831 |

| GMP synthetase | P13008 |

| HECTH9 | Q8N467 |

| HIF-1α | Q16665 |

| CBP | Q92793 |

| H3K56 | - |

| H3K27me3 | - |

| H4K20me1 | - |

| H3K9me1/2 | - |

| H3K9me0 | - |

| H3K9ac | - |

| H3K4me3 | - |

| H4K16ac | - |

| H2AK119Ub | - |

| H2B ubiquitylation | - |

| SDS3 | Q9UHD9 |

| Suv39h1 | Q13263 |

| H3K9me | - |

| USP24 | Q96G74 |

| FOXP3 | Q9BZS1 |

| BPTF | Q9UKD6 |

| MOF | Q9H7Z6 |

| NURF complex | - |

| SMCX (KDM5C) | P41229 |

| H3K4me1/2 | - |

| H3K9me3 | - |

| H3S10p | - |

| PRMT6 | Q96LW2 |

| Aurora B | Q96GD4 |

| TRIM37 | Q9C035 |

| H2A ubiquitin ligase | - |

| HER2 | P04626 |

| EGFR | P00533 |

| IGF1R | P08069 |

| Ras | P01112 |

| MAPK | P28482 |

| EBNA1 | P13283 |

Ubiquitin-specific protease 7 (USP7), also recognized as herpes virus-associated ubiquitin-specific protease (HAUSP), is a crucial deubiquitinating enzyme (DUB) that governs protein stability and function across a multitude of cellular processes. patsnap.comnih.gov Its activity is fundamental to maintaining cellular protein homeostasis and is implicated in vital functions such as DNA damage repair, transcriptional regulation, epigenetic control, immune responses, and the life cycle of viruses. nih.gov Dysregulation of USP7 is frequently observed in various human cancers, where it contributes to tumor progression by altering DNA damage responses, apoptosis, and cell cycle control. nih.gov

USP7 possesses a complex multi-domain structure featuring an N-terminal TRAF-like domain essential for recognizing substrates and a catalytic domain responsible for cleaving ubiquitin moieties. patsnap.comacs.org The enzyme's catalytic activity relies on a conserved triad of amino acids (Cys223, His464, and Asp481). acs.orgresearchgate.net A distinctive characteristic of USP7 is its activation mechanism; the isolated catalytic domain exhibits low intrinsic activity, which is significantly enhanced upon binding to substrates and the association of its C-terminal UBL domains and disordered tail. researchgate.netbiorxiv.orgfrontiersin.orgresearchgate.net This conformational change, triggered by ubiquitin binding, serves as a key regulatory switch. patsnap.com

Usp7-IN-4 is a chemical compound employed in research to investigate the functions of USP7. nih.gov While extensive specific data on the molecular interactions of Usp7-IN-4 were not prominently featured in the provided search results, insights from studies on other USP7 inhibitors offer valuable context regarding potential mechanisms. USP7 inhibitors can bind reversibly to the enzyme, leading to reduced levels of its substrates. patsnap.com Some inhibitors interact with the "palm" region within the catalytic domain, obstructing the proper orientation of ubiquitin required for catalytic activity. patsnap.com This competitive inhibition of ubiquitin binding effectively maintains USP7 in an inactive conformation, thereby diminishing the stabilization of its target substrates. patsnap.com Generally, allosteric inhibitors can enhance flexibility in specific USP7 domains and disrupt the precise alignment of the catalytic triad, hindering ubiquitin accessibility and catalytic function. mdpi.com

Control of Histone Modifiers (e.g., EZH2, LSD1, PHF8, TIP60)

USP7 plays a significant role in epigenetic regulation by interacting with and stabilizing several proteins involved in maintaining the epigenetic landscape of chromatin, including key histone modifiers. nih.govnih.gov

The modulation of these histone modifiers by USP7, and potentially by Usp7-IN-4 through its inhibitory action on USP7, underscores a mechanism by which USP7 influences chromatin structure and gene expression, thereby impacting various cellular processes, including the development of tumors.

Other Oncogenic and Tumor Suppressive Signaling Pathways Modulated by USP7 and Usp7-IN-4

Beyond its effects on histone modifiers, USP7's deubiquitinating activity significantly impacts numerous signaling pathways, influencing the stability and function of key proteins involved in cellular growth, survival, and death. acs.org Usp7-IN-4, as an inhibitor of USP7, would be expected to modulate these pathways by disrupting the regulatory effects of USP7 on its substrates.

WNT/β-catenin Signaling Pathway

USP7 functions as a negative regulator of the Wnt/β-catenin signaling pathway. acs.orgnih.govmdpi.com This pathway is essential for embryonic development and tissue homeostasis, but its aberrant activation is linked to various cancers. mdpi.commdpi.com USP7 directly interacts with Axin, a critical scaffolding protein within the β-catenin destruction complex, via its TRAF domain. nih.govmdpi.com By deubiquitinating and stabilizing Axin, USP7 promotes the degradation of β-catenin, thus repressing Wnt/β-catenin signaling. nih.govmdpi.com Studies have shown that genetic ablation or pharmacological inhibition of USP7 robustly increases Wnt/β-catenin signaling. nih.govresearchgate.net This suggests that Usp7-IN-4, by inhibiting USP7, would lead to decreased Axin stability, elevated β-catenin levels, and consequently, activation of the Wnt/β-catenin pathway. nih.govresearchgate.net

NOTCH Signaling Pathway (e.g., NOTCH1, JMJD3)

USP7 collaborates with the NOTCH signaling pathway, particularly NOTCH1, to promote oncogenic transcriptional programs in certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL). frontiersin.orgnih.govsonar.chbiorxiv.orgnih.gov USP7 interacts with NOTCH1 and stabilizes its protein levels through deubiquitination. frontiersin.orgnih.govsonar.chnih.gov USP7 also binds to and stabilizes the histone demethylase JMJD3 (JmjC Domain-Containing Protein 3), which is an interactor of NOTCH1. frontiersin.orgnih.govsonar.chbiorxiv.orgnih.gov This tripartite interaction between USP7, NOTCH1, and JMJD3 influences gene expression and promotes the growth of leukemia cells. frontiersin.orgnih.govsonar.chbiorxiv.orgnih.gov Inhibition of USP7 results in decreased levels of both NOTCH1 and JMJD3 and a reduction in the transcriptional activity of NOTCH1 target genes, thereby inhibiting cancer cell proliferation. sonar.chbiorxiv.orgnih.gov This indicates that Usp7-IN-4 would likely suppress the NOTCH signaling pathway by destabilizing NOTCH1 and JMJD3.

PI3K-AKT-mTOR Pathway (e.g., PTEN, FOXO)

The PI3K-AKT-mTOR pathway is a critical signaling cascade regulating cell proliferation, survival, and growth, and is frequently hyperactivated in cancer. thno.orgfrontiersin.org USP7 modulates this pathway by influencing the stability and localization of key components, including the tumor suppressor PTEN and FOXO transcription factors. patsnap.comnih.govresearchgate.netnih.gov

Consequently, Usp7-IN-4, by inhibiting USP7, would be expected to impact the PI3K-AKT-mTOR pathway by influencing PTEN localization and the phosphorylation and localization of FOXO transcription factors.

c-Myc/N-Myc Pathway

The Myc family proteins, including c-Myc and N-Myc, are potent transcription factors often amplified in cancers, contributing significantly to tumor formation. frontiersin.orgnih.govfrontiersin.org USP7 is involved in regulating the stability of both c-Myc and N-Myc proteins. frontiersin.orgnih.govfrontiersin.org

Therefore, Usp7-IN-4, by inhibiting USP7, would likely lead to decreased stability and expression of both c-Myc and N-Myc, thereby impacting their downstream transcriptional programs and associated cellular processes.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammatory responses and plays a role in tumor development and progression. mdpi.comfrontiersin.orgresearchgate.net USP7 modulates NF-κB signaling through both direct and indirect mechanisms. acs.orgmdpi.comfrontiersin.orgresearchgate.net

USP7 can directly deubiquitinate NF-κB or indirectly regulate it by deubiquitinating upstream factors such as IκB (Inhibitor of κB). acs.orgmdpi.comfrontiersin.orgresearchgate.net IκB typically sequesters NF-κB in the cytoplasm, preventing its activation. frontiersin.org By stabilizing IκBα, USP7 inhibition can block the NF-κB signaling pathway. frontiersin.org USP7 has also been shown to deubiquitinate and stabilize MyD88, an adaptor protein upstream of p65 in the TLR-NF-κB pathway, thereby positively regulating the expression of pro-inflammatory cytokines. frontiersin.org Additionally, USP7 can activate the canonical NF-κB pathway through the stabilization of MEK2. mdpi.comresearchgate.net

Inhibition of USP7 has been observed to suppress the expression of LPS-induced NF-κB target genes. frontiersin.org Thus, Usp7-IN-4 would be expected to suppress NF-κB signaling by affecting the ubiquitination status and stability of NF-κB pathway components like IκBα and MyD88.

Summary of USP7 and Usp7-IN-4 Modulation of Signaling Pathways

| Signaling Pathway | Key Substrates/Components Modulated by USP7 | Effect of USP7 on Substrate Stability/Activity | Predicted Effect of Usp7-IN-4 (USP7 Inhibition) |

|---|---|---|---|

| Histone Modifiers | EZH2, LSD1, PHF8, TIP60 | Stabilizes | Destabilization, altered activity |

| WNT/β-catenin | Axin | Stabilizes Axin (Negative regulator of pathway) | Destabilizes Axin (Activates pathway) |

| NOTCH | NOTCH1, JMJD3 | Stabilizes | Destabilization, decreased pathway activity |

| PI3K-AKT-mTOR | PTEN, FOXO | Affects PTEN localization, inhibits FOXO via Akt phosphorylation | Restores PTEN nuclear localization, promotes FOXO dephosphorylation/nuclear localization |

| c-Myc/N-Myc | c-Myc, N-Myc | Stabilizes | Destabilization, decreased expression |

| NF-κB | NF-κB, IκBα, MyD88, MEK2 | Stabilizes NF-κB, IκBα, MyD88, MEK2 | Destabilizes, suppresses pathway activity |

Detailed Research Findings

Research findings highlight the critical involvement of USP7 in these diverse pathways. Studies in T-ALL, for instance, have demonstrated that USP7 inhibition significantly reduces cell growth both in vitro and in vivo, correlating with a downregulation of NOTCH1. frontiersin.orgnih.govsonar.chnih.gov In melanoma, USP7 has been identified as an oncogene acting through the PI3K/AKT/FOXO pathways, and its functional loss inhibits cell proliferation and induces apoptosis. nih.gov Pharmacological inhibition of USP7 has been shown to suppress the Warburg effect and tumor growth in pancreatic cancer by regulating c-Myc stability. nih.gov Furthermore, USP7 inhibition has exhibited antitumor activity in neuroblastoma, leading to reduced levels of both N-Myc and EZH2. nih.gov The impact of USP7 inhibition on the NF-κB pathway has been observed in various contexts, including the suppression of NF-κB activation in multiple myeloma cells. frontiersin.org

These findings collectively illustrate the complex and widespread involvement of USP7 in regulating key cellular signaling networks and underscore the potential of USP7 inhibitors like Usp7-IN-4 as valuable tools for dissecting these intricate mechanisms and potentially for therapeutic intervention.

Regulation of Anti-Apoptotic Proteins (e.g., MCL-1)

USP7 plays a significant role in regulating the stability of anti-apoptotic proteins, notably MCL-1 (Myeloid cell leukemia-1). Research indicates that USP7 can stabilize MCL-1 protein by removing ubiquitin modifications that target MCL-1 for proteasomal degradation. This deubiquitination by USP7 leads to increased MCL-1 protein levels within cells plos.orgbiorxiv.orgnih.govnih.govresearchgate.net. Elevated levels of MCL-1 contribute to the evasion of apoptosis, a hallmark of many cancers, thereby promoting tumor cell survival and resistance to cell death-inducing stimuli plos.orgbiorxiv.orgnih.govnih.gov. Studies have shown that USP7-mediated MCL-1 upregulation can enhance tumorigenesis, as observed in the context of arsenic and benzo(a)pyrene co-exposure nih.govnih.gov.

Inhibition of USP7 activity is expected to counteract this effect, leading to decreased MCL-1 protein stability and subsequent degradation through the proteasome pathway frontiersin.org. While specific experimental data detailing the direct effect of Usp7-IN-4 on MCL-1 protein levels was not found in the provided search results, as a USP7 inhibitor, Usp7-IN-4 would mechanistically be anticipated to promote MCL-1 destabilization and degradation by inhibiting USP7's protective deubiquitinase activity on MCL-1. This would consequently reduce the cellular levels of this anti-apoptotic protein.

Research using other USP7 inhibitors has demonstrated that inhibiting USP7 leads to reduced MCL-1 levels and can induce apoptosis frontiersin.orgfrontiersin.orgnih.gov. For instance, studies involving USP7 siRNA knockdown have shown a significant reduction in MCL-1 protein levels and an increase in MCL-1 ubiquitination, which could be reversed by proteasome inhibition frontiersin.org. These findings support the model where USP7 activity is crucial for maintaining MCL-1 stability.

Preclinical Research and Mechanistic Studies of Usp7 in 4

Discovery and Development of USP7 Inhibitors

The discovery and development of USP7 inhibitors have evolved significantly, employing various strategies to identify compounds that can effectively modulate the enzyme's activity.

Evolution of USP7 Inhibitor Chemotypes

The landscape of USP7 inhibitors encompasses diverse chemical structures and mechanisms of action. Early inhibitors, such as HBX41,108 and its derivatives, were identified and found to bind covalently to the catalytic cysteine residue (Cys223) of USP7. patsnap.com This covalent interaction leads to irreversible inhibition. However, subsequent research has explored and developed non-covalent inhibitors, which offer potential advantages in terms of reversibility and selectivity. patsnap.com These non-covalent inhibitors can bind to the catalytic site reversibly or interact with allosteric sites that influence the enzyme's conformation and activity. patsnap.com Some inhibitors are designed to bind adjacent to the catalytic site, exploiting conformational changes that occur upon ubiquitin binding. patsnap.com The evolution of chemotypes reflects efforts to improve potency, selectivity over other DUBs, and favorable pharmacological properties.

Computational Approaches in Inhibitor Design

Computational methods have become indispensable tools in the rational design and optimization of USP7 inhibitors. Approaches such as pharmacophore modeling are used to define the essential features required for ligand binding based on known active molecules. Molecular dynamics simulations provide insights into the dynamic behavior of USP7 and its interactions with potential inhibitors, helping to understand binding modes and conformational changes. Fragment-based design involves identifying small chemical fragments that bind weakly to different sites on the enzyme and then growing or linking these fragments to create more potent inhibitors. Advanced computational screening, including virtual screening of large compound libraries, allows for the identification of potential hits based on predicted binding affinity and interactions with the USP7 active or allosteric sites. patsnap.comacs.org These in silico techniques complement experimental efforts, accelerating the discovery process and guiding the synthesis of novel compounds with desired properties.

High-Throughput Screening Strategies

High-throughput screening (HTS) has been a foundational strategy in the initial discovery of USP7 inhibitors. patsnap.com HTS campaigns typically involve screening large libraries of small molecules to identify compounds that inhibit USP7 enzymatic activity. A common approach utilizes assays based on the hydrolysis of a fluorogenic substrate, such as ubiquitin-AMC (Ub-AMC) or ubiquitin-rhodamine, by USP7. rsc.orgaacrjournals.org Upon cleavage by USP7, the fluorophore is released, resulting in increased fluorescence that can be monitored. Inhibitors are identified by their ability to reduce this fluorescence signal. aacrjournals.org While effective for identifying initial hits, HTS may sometimes yield compounds with limitations in terms of specificity or potency, necessitating further optimization through medicinal chemistry and structure-based design. patsnap.com Challenges in HTS for USP7 inhibitors can include the cost and synthesis difficulty of substrates and the potential for inactive compounds identified through in silico methods to show no enzyme inhibition in vitro. rsc.org

In Vitro Characterization of Usp7-IN-4's Biological Activities

Following identification, potential USP7 inhibitors like Usp7-IN-4 undergo rigorous in vitro characterization to define their enzymatic and cellular activities.

Enzyme Kinetic Analysis and Inhibition Profiles

Enzyme kinetic analysis is crucial for understanding how Usp7-IN-4 interacts with USP7 and inhibits its activity. This involves determining parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of Usp7-IN-4 required to inhibit 50% of USP7 enzymatic activity in vitro. Studies also investigate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, reversible, irreversible) through detailed kinetic experiments. aacrjournals.org Selectivity profiling against a panel of other DUBs and proteases is also performed to assess the specificity of Usp7-IN-4 for USP7, which is a critical factor for potential therapeutic applications to minimize off-target effects. These analyses provide quantitative data on the potency and specificity of Usp7-IN-4 as a USP7 inhibitor.

Cellular Response Assays

Effects on Cell Viability and Proliferation

Studies have demonstrated that inhibition of USP7 with compounds like Usp7-IN-4 can significantly impact cancer cell viability and proliferation. USP7 inhibitors have shown potent inhibitory effects on the proliferation of various cancer cell lines. researchgate.netnih.govscispace.com For instance, a USP7 inhibitor referred to as Almac4 significantly decreased both cell proliferation and viability in TP53 wild-type neuroblastoma cell lines. mdpi.comresearchgate.net Similarly, another USP7 inhibitor, P5091, reduced cell proliferation in colorectal cancer, ovarian cancer, and Ewing sarcoma cells in vitro. nih.gov In breast cancer cell lines, both pharmacological inhibition of USP7 with P5091 and genetic knockdown of USP7 reduced cell proliferation and colony formation. nih.gov While some studies in triple-negative breast cancer cell lines showed only a modest impact on cell proliferation with pharmacological USP7 inhibition, they highlighted a critical role for USP7 in promoting cell stemness, which is essential for long-term tumor growth. biorxiv.orgbiorxiv.org

Table 1: Effects of USP7 Inhibition on Cell Viability and Proliferation (Illustrative Examples)

| Cancer Type | Cell Line(s) | USP7 Inhibitor | Effect on Cell Viability/Proliferation | Source |

| Neuroblastoma | TP53 wild-type NB cell lines | Almac4 | Significant decrease | mdpi.comresearchgate.net |

| Colorectal Cancer | Not specified | P5091 | Inhibition | nih.gov |

| Ovarian Cancer | Not specified | P5091 | Inhibition | nih.gov |

| Ewing Sarcoma | Not specified | P5091 | Inhibition | nih.gov |

| Breast Cancer | T47D, MCF7 | P5091 | Reduced proliferation, colony formation | nih.gov |

| Triple-Negative Breast Cancer | Three TNBC cell lines | XL177A, FT671 | Modest impact on proliferation, significant reduction in colony numbers | biorxiv.orgbiorxiv.org |

| Multiple Myeloma | MM cell lines | P5091 | Induces cancer cell death | nih.gov |

| Non-Small Cell Lung Cancer | A549, H1299 | GNE-6776 | Inhibited proliferation | mdpi.com |

Induction of Cell Cycle Arrest and Apoptosis

Inhibition of USP7 has been consistently shown to induce cell cycle arrest and promote apoptosis in various cancer cell models. USP7 plays a role in regulating cell cycle progression, and its inhibition can lead to defects in this process. frontiersin.org Stabilization of the tumor suppressor protein p53, a key substrate of USP7, is a primary mechanism by which USP7 inhibition triggers cell cycle arrest and apoptosis. nih.govpatsnap.com USP7 inhibition promotes the degradation of MDM2, an E3 ubiquitin ligase that targets p53 for degradation, leading to increased p53 levels and activation of p53-dependent pathways that induce cell cycle arrest and apoptosis. nih.govfrontiersin.orgnih.govmdpi.commdpi.com

Studies have reported that USP7 inhibitors cause cells to arrest in specific phases of the cell cycle, such as the G1 phase in non-small cell lung cancer cells treated with GNE-6776. mdpi.com Depletion of USP7 has also been shown to induce G2/M cell cycle arrest in prostate cancer cells. researchgate.net Furthermore, USP7 inhibition triggers apoptosis, as evidenced by increased caspase cleavage and PARP cleavage. researchgate.netaacrjournals.org This proapoptotic effect has been observed in various cancer types, including neuroblastoma, multiple myeloma, and chronic lymphocytic leukemia. mdpi.comresearchgate.netnih.govaacrjournals.orgoncotarget.com While p53 stabilization is a major contributor to apoptosis induction, some studies suggest that USP7 inhibition can also produce cytotoxic effects independent of direct p53 stabilization, potentially through effects on other substrates. nih.gov

Deubiquitination Assays on Endogenous Substrates (e.g., MDM2, p53, N-Myc, EZH2)

USP7's function as a deubiquitinating enzyme is central to its regulatory roles, and deubiquitination assays are crucial for understanding how USP7 inhibitors affect its endogenous substrates. USP7 is known to deubiquitinate and stabilize several key proteins, including MDM2, p53, N-Myc, and EZH2. nih.govmdpi.comnih.govfrontiersin.org

USP7's interaction with the MDM2-p53 axis is particularly well-characterized. USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, leading to its degradation. frontiersin.orgmdpi.comfrontiersin.org Inhibition of USP7 leads to increased ubiquitination and degradation of MDM2, resulting in the accumulation and activation of p53. nih.govfrontiersin.orgnih.govmdpi.commdpi.com Deubiquitination assays have confirmed that USP7 inhibition reduces p53 ubiquitination, leading to increased p53 protein expression. mdpi.comresearchgate.netnih.govmdpi.comaacrjournals.org

Beyond the MDM2-p53 axis, USP7 also regulates other oncogenic proteins. N-Myc is a transcription factor that can be stabilized by USP7 through deubiquitination. frontiersin.org Studies with USP7 inhibitors have shown decreased N-Myc protein levels. mdpi.comresearchgate.netnih.govmdpi.comaacrjournals.org Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2), is another substrate of USP7. USP7 has been shown to stabilize EZH2, and USP7 inhibition or depletion leads to increased EZH2 ubiquitination and degradation. mdpi.comresearchgate.netnih.govmdpi.comnih.gov These findings highlight the multifaceted nature of USP7's regulatory functions through its deubiquitinase activity on a range of endogenous substrates.

Analysis of Downstream Transcriptional Changes and Target Gene Expression

The deubiquitination activity of USP7 on various substrates leads to downstream changes in gene expression. By stabilizing or destabilizing transcription factors and epigenetic regulators, USP7 influences the transcription of numerous target genes. acs.orgpnas.org

Inhibition of USP7 and the resulting stabilization of p53 leads to the transactivation of p53 target genes, which are involved in processes like cell cycle arrest, DNA damage repair, and apoptosis. nih.govfrontiersin.org For example, p21, a cyclin-dependent kinase inhibitor and a transcriptional target of p53, is upregulated upon USP7 inhibition, contributing to cell cycle arrest. nih.govnih.gov

USP7 also influences transcriptional activity through other pathways. It has been identified as a regulator of NF-κB transcriptional activity, and its deubiquitination of NF-κB leads to increased transcription of target genes involved in inflammation and immunity. pnas.org Loss of USP7 activity results in increased ubiquitination of NF-κB, reduced promoter occupancy, and decreased expression of target genes. pnas.org